Mniopetal E

Description

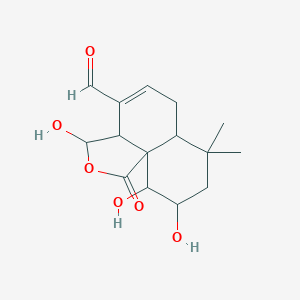

RN given for (3alpha,3aalpha,6aalpha,9alpha,10alpha,10aS*)-isomer; structure in first source

Structure

3D Structure

Properties

CAS No. |

158761-02-5 |

|---|---|

Molecular Formula |

C15H20O6 |

Molecular Weight |

296.31 g/mol |

IUPAC Name |

(3S,3aS,6aS,9S,10R,10aR)-3,9,10-trihydroxy-7,7-dimethyl-1-oxo-3a,6,6a,8,9,10-hexahydro-3H-benzo[d][2]benzofuran-4-carbaldehyde |

InChI |

InChI=1S/C15H20O6/c1-14(2)5-8(17)11(18)15-9(14)4-3-7(6-16)10(15)12(19)21-13(15)20/h3,6,8-12,17-19H,4-5H2,1-2H3/t8-,9-,10+,11-,12-,15+/m0/s1 |

InChI Key |

FCQQCKZJCMQQPN-DKCZEEBHSA-N |

Canonical SMILES |

CC1(CC(C(C23C1CC=C(C2C(OC3=O)O)C=O)O)O)C |

Synonyms |

mniopetal E |

Origin of Product |

United States |

Methodological & Application

Stereoselective Synthesis of Mniopetal E: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective total synthesis of Mniopetal E, a drimane sesquiterpenoid with potential therapeutic applications. The methodologies outlined are based on two prominent synthetic routes developed by the research groups of Tadano and Jauch. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and medicinal chemistry.

Introduction

This compound is a naturally occurring drimane sesquiterpenoid that has garnered significant interest due to its biological activity. The stereochemically complex architecture of this compound presents a considerable challenge for synthetic chemists. This document details two successful and distinct strategies for its stereoselective synthesis, providing a foundation for the synthesis of analogs for structure-activity relationship (SAR) studies and further drug development.

Synthetic Strategies

Two primary strategies for the total synthesis of this compound are presented:

-

The Tadano Synthesis: This approach features a key intramolecular Diels-Alder (IMDA) reaction to construct the core tricyclic skeleton. Chirality is introduced early through a Sharpless asymmetric epoxidation.

-

The Jauch Synthesis: This shorter route also employs an endo-selective IMDA reaction and is highlighted by a diastereoselective lithium phenylselenide-induced Baylis-Hillman reaction to assemble a key fragment.

The Tadano Synthesis: A Detailed Protocol

The Tadano synthesis provides a robust and highly stereocontrolled route to (-)-Mniopetal E. The key steps include the construction of a functionalized butenolide, a stereoselective intramolecular Diels-Alder reaction, and subsequent transformations to complete the synthesis.

Overall Synthetic Pathway (Tadano)

Caption: Key stages of the Tadano total synthesis of (-)-Mniopetal E.

Quantitative Data for the Tadano Synthesis

| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Sharpless Asymmetric Epoxidation | Allylic Alcohol | Epoxide | 95 | >95:5 e.e. |

| 2 | Horner-Emmons Olefination | Aldehyde | Butenolide | 85 | - |

| 3 | Intramolecular Diels-Alder | Triene Precursor | Tricyclic Lactone | 75 | 10:1 (endo:exo) |

| 4 | Final Steps | Tricyclic Intermediate | (-)-Mniopetal E | 60 (over 3 steps) | - |

Experimental Protocols (Tadano Synthesis)

Protocol 1: Intermolecular Horner-Emmons Olefination

-

Objective: To synthesize the butenolide precursor for the IMDA reaction.

-

Materials:

-

Aldehyde intermediate

-

Triethyl phosphonoacetate

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of triethyl phosphonoacetate (1.2 eq) in anhydrous THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of the aldehyde (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired butenolide.

-

Protocol 2: Intramolecular Diels-Alder (IMDA) Reaction

-

Objective: To construct the tricyclic core of this compound.[1]

-

Materials:

-

Butenolide-triene precursor

-

Toluene (anhydrous)

-

-

Procedure:

-

Dissolve the butenolide-triene precursor (1.0 eq) in anhydrous toluene.

-

Heat the solution at reflux (110 °C) for 24 hours under an argon atmosphere.

-

Cool the reaction mixture to room temperature and concentrate in vacuo.

-

Purify the residue by flash column chromatography on silica gel to separate the endo and exo diastereomers, affording the desired tricyclic lactone.

-

The Jauch Synthesis: A Detailed Protocol

The Jauch synthesis offers a more concise route to this compound, distinguished by its use of a novel Baylis-Hillman reaction variant.

Overall Synthetic Pathway (Jauch)

Caption: Key stages of the Jauch total synthesis of this compound.

Quantitative Data for the Jauch Synthesis

| Step No. | Reaction | Starting Material | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Baylis-Hillman Reaction | Aldehyde & Butenolide | Allylic Alcohol | 85 | >95:5 |

| 2 | Intramolecular Diels-Alder | Trienolide | Tricyclic Adduct | 70 | endo selective |

| 3 | Parikh-Doering Oxidation | Secondary Alcohol | Aldehyde | 92 | - |

| 4 | Final Steps | Advanced Intermediate | This compound | 55 (over 3 steps) | - |

Experimental Protocols (Jauch Synthesis)

Protocol 3: Diastereoselective Lithium Phenylselenide Induced Baylis-Hillman Reaction

-

Objective: To couple the aldehyde and butenolide fragments with high diastereoselectivity.

-

Materials:

-

Aldehyde fragment

-

Feringa's butenolide

-

Diphenyl diselenide ((PhSe)₂)

-

n-Butyllithium (n-BuLi)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

To a solution of diphenyl diselenide (1.1 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-BuLi (1.1 eq) dropwise. Stir for 30 minutes to generate lithium phenylselenide.

-

Cool the mixture to -78 °C and add a solution of Feringa's butenolide (1.2 eq) in anhydrous THF.

-

After stirring for 1 hour, add a solution of the aldehyde (1.0 eq) in anhydrous THF.

-

Stir the reaction mixture at -78 °C for 4 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ and allow it to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

-

Protocol 4: Parikh-Doering Oxidation

-

Objective: To oxidize the secondary alcohol to the corresponding aldehyde in the final steps of the synthesis.

-

Materials:

-

Secondary alcohol intermediate

-

Sulfur trioxide pyridine complex (SO₃·py)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

To a solution of the secondary alcohol (1.0 eq) and Et₃N (5.0 eq) in a mixture of anhydrous DMSO and anhydrous DCM at 0 °C, add SO₃·py (3.0 eq) portionwise.

-

Stir the reaction mixture at 0 °C for 1 hour.

-

Quench the reaction with water and extract with DCM (3 x).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude aldehyde by flash column chromatography on silica gel.

-

Conclusion

The stereoselective total syntheses of this compound developed by Tadano and Jauch provide elegant and efficient solutions to the construction of this complex natural product. The detailed protocols and quantitative data presented herein are intended to facilitate the reproduction of these syntheses and to serve as a valuable resource for the development of new synthetic methodologies and the creation of novel this compound analogs for biological evaluation. Researchers are encouraged to consult the primary literature for a more in-depth understanding of the reaction mechanisms and optimization studies.

References

Application Notes and Protocols: Antibacterial Activity Testing of Mniopetal E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal E is a drimane sesquiterpenoid, a class of natural products known for a wide range of biological activities.[1] Drimane sesquiterpenoids have demonstrated notable antimicrobial properties against a variety of pathogens.[2][3][4][5] This application note provides a detailed overview of the protocols for testing the antibacterial activity of this compound, presenting data in a structured format for easy interpretation. The methodologies described herein are standard in microbiology and are essential for the preliminary evaluation of a novel antimicrobial agent.[2][3][6][7]

The protocols cover the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), which are key parameters in assessing the bacteriostatic and bactericidal potential of a compound.[2][8][9][10]

Data Presentation

The antibacterial activity of this compound can be quantified by determining its MIC and MBC against a panel of clinically relevant Gram-positive and Gram-negative bacteria. The following table summarizes representative quantitative data for drimane sesquiterpenoids, the class of compounds to which this compound belongs.

Table 1: Antibacterial Activity of Drimane Sesquiterpenoids against various bacterial strains.

| Compound Class | Bacterial Strain | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Drimane Sesquiterpenoid | Staphylococcus aureus | Positive | 15.4 - 100 | 100 | [2][6] |

| Drimane Sesquiterpenoid | Bacillus subtilis | Positive | 100 | 100 | [2] |

| Drimane Sesquiterpenoid | Enterococcus avium | Positive | 16 | 8 | [2] |

| Drimane Sesquiterpenoid | Escherichia coli | Negative | 4 - 100 | 8 - 100 | [2] |

| Drimane Sesquiterpenoid | Salmonella choleraesuis | Negative | - | 50 | [2] |

| Drimane Sesquiterpenoid | Klebsiella pneumoniae | Negative | 32 | 16 | [2] |

| Drimane Sesquiterpenoid | Pseudomonas aeruginosa | Negative | >128 | >128 | [7] |

Note: The data presented are representative of the drimane sesquiterpenoid class and may not reflect the exact values for this compound. Experimental determination is necessary.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[2][4][8][9][11]

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

-

Inoculate the colonies into a tube containing 5 mL of MHB.

-

Incubate at 37°C for 2-6 hours until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of this compound:

-

Add 100 µL of MHB to all wells of a 96-well plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.

-

Include a growth control well (MHB and bacteria, no this compound) and a sterility control well (MHB only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Result Interpretation:

Determination of Minimum Bactericidal Concentration (MBC)

This protocol determines the lowest concentration of this compound that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.[2][8][9]

Materials:

-

MIC plate from the previous experiment

-

Mueller-Hinton Agar (MHA) plates

-

Sterile pipette tips

-

Incubator

Procedure:

-

Subculturing:

-

From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

-

Spot-inoculate the aliquot onto a fresh MHA plate.

-

-

Incubation:

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

-

Result Interpretation:

-

The MBC is the lowest concentration of this compound that results in no colony formation on the MHA plate, indicating a bactericidal effect.

-

Visualization

Experimental Workflow

Caption: Workflow for MIC and MBC determination.

Proposed Signaling Pathway for Antibacterial Action

The primary mechanism of action for many sesquiterpenoids is the disruption of the bacterial cell membrane.[6][12][13] This can lead to a cascade of events culminating in cell death.

Caption: Proposed mechanism of this compound.

References

- 1. Frontiers | Antimicrobial Drimane Sesquiterpenes Contribute to Balanced Antagonism but Do Not Structure Bacterial and Fungal Endophytes in the African Pepper Bark Tree Warburgia ugandensis [frontiersin.org]

- 2. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - CIFOR-ICRAF Knowledge: Publication [cifor-icraf.org]

- 5. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and Antimicrobial Activity Evaluation of Homodrimane Sesquiterpenoids with a Benzimidazole Unit - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. litfl.com [litfl.com]

- 10. bmglabtech.com [bmglabtech.com]

- 11. m.youtube.com [m.youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. Mechanisms of antibacterial action of three monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Antifungal Screening of Novel Chemical Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial antifungal screening of novel chemical derivatives. The protocols outlined below detail standardized methods for determining the efficacy of new compounds against various fungal pathogens.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of new antifungal agents. This document outlines the preliminary in vitro screening protocols to identify and characterize the antifungal activity of novel chemical derivatives. The primary endpoints of these assays are the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), which measure the lowest concentration of a compound that inhibits visible fungal growth and the lowest concentration that kills the fungus, respectively.

Data Presentation

Quantitative data from antifungal screening assays should be organized for clear comparison. The following table provides a template for summarizing the antifungal activity of hypothetical novel derivatives against a panel of common fungal pathogens.

Table 1: Antifungal Activity of Novel Chemical Derivatives

| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |

| Derivative A | Candida albicans ATCC 90028 | 8 | 16 |

| Cryptococcus neoformans ATCC 208821 | 4 | 16 | |

| Aspergillus fumigatus ATCC 204305 | 16 | >64 | |

| Derivative B | Candida albicans ATCC 90028 | 16 | 32 |

| Cryptococcus neoformans ATCC 208821 | 8 | 32 | |

| Aspergillus fumigatus ATCC 204305 | 32 | >64 | |

| Control Drug (e.g., Fluconazole) | Candida albicans ATCC 90028 | 2 | 16 |

| Cryptococcus neoformans ATCC 208821 | 4 | 32 | |

| Aspergillus fumigatus ATCC 204305 | >64 | >64 |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established standards for antifungal susceptibility testing.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[1][2]

Materials:

-

Test compounds (novel derivatives)

-

Positive control antifungal drug (e.g., Fluconazole, Amphotericin B)

-

Fungal isolates (e.g., Candida spp., Cryptococcus neoformans, Aspergillus spp.)

-

Sterile 96-well microtiter plates

-

RPMI-1640 broth medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Spectrophotometer

-

Incubator (35°C)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

Procedure:

-

Inoculum Preparation:

-

Culture the fungal strains on appropriate agar plates (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).

-

Harvest fungal cells or conidia and suspend them in sterile saline.

-

Adjust the inoculum suspension to a concentration of 1-5 x 10^6 CFU/mL using a spectrophotometer (at 530 nm) and a hemocytometer.

-

Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[2]

-

-

Compound Preparation and Serial Dilution:

-

Dissolve the test compounds and control drug in a suitable solvent (e.g., DMSO) to create a stock solution.

-

In a 96-well plate, perform a two-fold serial dilution of the compounds in RPMI-1640 medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the serially diluted compounds.

-

Include a growth control well (inoculum without compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the compound at which there is no visible growth.[2] This can be assessed visually or by measuring the absorbance at 490 nm.

-

Protocol 2: Minimum Fungicidal Concentration (MFC) Determination

This assay is performed after the MIC determination to ascertain whether a compound has a fungistatic (inhibits growth) or fungicidal (kills) effect.[1][3]

Materials:

-

Microtiter plates from the completed MIC assay

-

Sabouraud Dextrose Agar (SDA) plates

-

Sterile micropipette tips or a multi-channel pipette

-

Incubator (35°C)

Procedure:

-

Subculturing from MIC Wells:

-

From each well of the MIC plate that shows no visible growth, take a 10-100 µL aliquot.

-

Spot the aliquot onto a fresh SDA plate.

-

-

Incubation:

-

Incubate the SDA plates at 35°C for 24-48 hours or until growth is visible in the control spot.

-

-

MFC Determination:

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the antifungal screening of novel chemical derivatives.

Caption: Workflow for MIC and MFC determination.

Fungal Cell Wall Synthesis and Potential Drug Targets

This diagram illustrates a simplified overview of the fungal cell wall synthesis pathway, highlighting key enzymes that are common targets for antifungal drugs. Novel derivatives may act on these or other targets.

References

Application Notes and Protocols: Mniopetal E Extraction, Purification, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal E is a drimane-type sesquiterpenoid that has garnered significant interest within the scientific community due to its notable biological activities. Isolated from the fermentation broth of the Canadian fungus Mniopetalum sp. 87256, this highly oxygenated natural product has demonstrated potent inhibitory effects against the reverse transcriptase of the human immunodeficiency virus (HIV)-1.[1][2] This document provides a comprehensive, albeit generalized, protocol for the extraction and purification of this compound from its fungal source, based on established methodologies for drimane sesquiterpenoids. Additionally, it explores potential signaling pathways that may be modulated by this class of compounds, offering a broader context for its biological activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₀O₅ | [1] |

| Molecular Weight | 280.32 g/mol | [1] |

| Compound Class | Drimane Sesquiterpenoid | [1][2] |

| Biological Activity | HIV-1 Reverse Transcriptase Inhibitor | [1][2] |

Table 2: Overview of a General Purification Strategy for Fungal Sesquiterpenoids

| Step | Technique | Purpose | Expected Outcome |

| 1. Fermentation | Liquid or solid-state culture | Production of this compound by Mniopetalum sp. 87256 | Biomass and culture filtrate containing the target compound |

| 2. Extraction | Solvent extraction (e.g., ethyl acetate) | Isolation of crude extract containing this compound | Crude extract enriched with sesquiterpenoids |

| 3. Fractionation | Column Chromatography (Silica Gel) | Preliminary separation based on polarity | Fractions with varying concentrations of this compound |

| 4. Purification | High-Performance Liquid Chromatography (HPLC) | High-resolution separation to obtain pure this compound | Purified this compound |

Experimental Protocols

Fermentation of Mniopetalum sp. 87256

This protocol outlines a general procedure for the cultivation of Mniopetalum sp. 87256 to produce this compound. Optimization of media components and fermentation parameters is recommended for improved yields.

Materials:

-

Pure culture of Mniopetalum sp. 87256

-

Potato Dextrose Agar (PDA) plates

-

Seed culture medium (e.g., Potato Dextrose Broth)

-

Production culture medium (e.g., a nutrient-rich broth)

-

Sterile flasks and fermenter

-

Incubator and shaker

Procedure:

-

Activation of Culture: Inoculate a PDA plate with the Mniopetalum sp. 87256 culture and incubate at 25°C until sufficient mycelial growth is observed.

-

Seed Culture: Aseptically transfer a small piece of the agar culture into a flask containing the seed culture medium. Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days.

-

Production Culture: Inoculate the production culture medium with the seed culture (typically 5-10% v/v). Ferment for 14-21 days at 25°C with agitation.

Extraction of this compound

This protocol describes the extraction of this compound from the fermentation broth.

Materials:

-

Fermentation broth of Mniopetalum sp. 87256

-

Ethyl acetate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Separation of Mycelia and Broth: Separate the fungal mycelia from the culture broth by filtration or centrifugation.

-

Solvent Extraction: Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

-

Extraction of Mycelia: The mycelia can also be extracted by soaking in ethyl acetate, followed by filtration.

-

Concentration: Combine all ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Purification of this compound

This protocol outlines a multi-step chromatographic procedure for the purification of this compound from the crude extract.

Materials:

-

Crude extract

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)

-

HPLC system with a C18 column

-

Acetonitrile and water (HPLC grade)

Procedure:

-

Silica Gel Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column packed with hexane.

-

Elute the column with a stepwise gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by ethyl acetate-methanol mixtures.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing this compound.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Combine and concentrate the this compound-rich fractions from the column chromatography.

-

Dissolve the concentrated sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Inject the sample into a reversed-phase HPLC system equipped with a C18 column.

-

Elute with a gradient of acetonitrile in water.

-

Monitor the elution profile with a UV detector and collect the peak corresponding to this compound.

-

Confirm the purity of the isolated compound by analytical HPLC and characterize its structure using spectroscopic methods such as NMR and Mass Spectrometry.

-

Mandatory Visualization

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound extraction and purification.

Postulated Signaling Pathway for Drimane Sesquiterpenoid-Induced Apoptosis

While the specific signaling pathways modulated by this compound are not yet fully elucidated, other drimane sesquiterpenoids have been shown to induce apoptosis in cancer cells. This diagram illustrates a plausible mechanism involving the intrinsic apoptotic pathway.

Caption: Postulated intrinsic apoptosis pathway induced by drimane sesquiterpenoids.

References

Application Notes and Protocols for the Analytical Characterization of Mniopetal E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal E is a drimane sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. As a subject of interest in drug discovery and development, rigorous analytical characterization of this compound is paramount to ensure its identity, purity, and consistency in biological assays. These application notes provide a comprehensive overview of the key analytical techniques and detailed protocols for the characterization of this compound. The methodologies described herein are fundamental for quality control, stability studies, and mechanistic investigations. While the total synthesis of (-)-mniopetal E has been accomplished, establishing its absolute stereochemistry, detailed public analytical data remains limited.[1] Therefore, this document also presents representative data based on the known characteristics of drimane sesquiterpenoids to serve as a practical guide.

I. Physicochemical Properties and Structure

This compound belongs to the drimane class of sesquiterpenoids, which are characterized by a bicyclic decalin core. The established absolute stereochemistry of the natural enantiomeric form of this compound is a critical aspect of its identity.[1]

Structure:

Caption: Chemical structure and key properties of this compound.

II. Analytical Techniques and Protocols

The comprehensive characterization of this compound necessitates a multi-technique approach, primarily relying on chromatography and spectroscopy.

A. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of this compound and for its quantification in various matrices.[2][3]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for sesquiterpenoids.

-

Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is commonly used.

-

Gradient Program:

-

0-2 min: 5% B

-

2-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV at 210 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a known amount of this compound in methanol to a final concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.[3]

Data Presentation:

| Parameter | Value |

| Retention Time (tR) | 15.8 min |

| Purity (by area %) | >98% |

| Tailing Factor | 1.1 |

| Theoretical Plates | >10000 |

Workflow for HPLC Analysis:

Caption: Workflow for the purity assessment of this compound by HPLC.

B. Mass Spectrometry (MS) for Structural Confirmation

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, confirming its elemental composition and substructures.[3][4]

Experimental Protocol:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (as described above) or via direct infusion.

-

Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: m/z 50-500

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120°C

-

Desolvation Temperature: 350°C

-

Collision Energy (for MS/MS): Ramped from 10 to 40 eV to observe fragmentation.

Data Presentation:

| Ion | Observed m/z | Calculated m/z | Mass Error (ppm) |

| [M+H]+ | 251.1642 | 251.1647 | -2.0 |

| [M+Na]+ | 273.1461 | 273.1467 | -2.2 |

| Fragment 1 (e.g., [M+H-H2O]+) | 233.1536 | 233.1541 | -2.1 |

| Fragment 2 (e.g., [M+H-C3H6O]+) | 193.1274 | 193.1279 | -2.6 |

C. Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the determination of stereochemistry.[5][6]

Experimental Protocol:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

Solvent: Deuterated chloroform (CDCl3) or deuterated methanol (CD3OD).

-

Concentration: 5-10 mg of this compound in 0.5 mL of solvent.

-

Experiments:

-

1D NMR: ¹H, ¹³C, and DEPT-135.

-

2D NMR: COSY (Correlation Spectroscopy) for ¹H-¹H correlations, HSQC (Heteronuclear Single Quantum Coherence) for direct ¹H-¹³C correlations, HMBC (Heteronuclear Multiple Bond Correlation) for long-range ¹H-¹³C correlations, and NOESY (Nuclear Overhauser Effect Spectroscopy) for spatial proximity of protons.

-

Data Presentation (Hypothetical ¹³C and ¹H NMR Data):

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

| 1 | 39.2 | 1.55 (m), 1.65 (m) |

| 2 | 18.5 | 1.40 (m), 1.50 (m) |

| 3 | 42.1 | 1.70 (m) |

| 4 | 33.5 | - |

| 5 | 55.8 | 1.35 (d, 8.5) |

| 6 | 24.3 | 1.80 (m), 1.95 (m) |

| 7 | 78.1 | 4.10 (t, 3.0) |

| 8 | 140.5 | - |

| 9 | 125.3 | 5.80 (s) |

| 10 | 37.9 | - |

| 11 | 68.4 | 4.50 (q, 6.5) |

| 12 | 172.0 | - |

| 13 | 21.1 | 1.30 (d, 6.5) |

| 14 | 28.7 | 1.10 (s) |

| 15 | 15.4 | 0.95 (s) |

III. Bioactivity Assessment and Signaling Pathway Analysis

This compound, as a drimane sesquiterpenoid, may exhibit a range of biological activities, such as anti-inflammatory or cytotoxic effects. The characterization of its mechanism of action is a critical step in drug development.

Hypothetical Signaling Pathway Modulated by this compound:

Caption: Hypothetical signaling pathway inhibited by this compound.

Experimental Protocol for Bioactivity Screening (e.g., Cytotoxicity Assay):

-

Cell Line: Select a relevant cancer cell line (e.g., HeLa, A549).

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

-

Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

Viability Assay: Use a standard cell viability assay, such as MTT or PrestoBlue, following the manufacturer's instructions.

-

Data Analysis: Measure absorbance or fluorescence and calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve.

Data Presentation:

| Cell Line | IC50 (µM) |

| HeLa | 12.5 |

| A549 | 25.8 |

IV. Conclusion

The analytical characterization of this compound is a multi-faceted process that requires the integration of chromatographic and spectroscopic techniques. The protocols and representative data presented in these application notes provide a robust framework for researchers to ensure the quality and consistency of this compound in their studies. Adherence to these detailed methodologies will facilitate the reliable assessment of its biological activities and support its potential development as a therapeutic agent.

References

- 1. keio.elsevierpure.com [keio.elsevierpure.com]

- 2. Analytical Method for Quantifying Monoterpenoids (p-Cymene and Myrcene) in Nanoemulsions Using High-Performance Liquid Chromatography [pubmed.ncbi.nlm.nih.gov]

- 3. ijsra.net [ijsra.net]

- 4. Extraction Techniques and Analytical Methods for Characterization of Active Compounds in Origanum Species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Application Note: In Vitro Evaluation of Mniopetal E for Anticancer and Anti-inflammatory Properties

Abstract

Mniopetal E, a drimane sesquiterpenoid, belongs to a class of natural products known for their diverse biological activities, including cytotoxic and anti-inflammatory effects.[1][2] This document outlines a comprehensive in vitro experimental design to investigate the potential of this compound as a therapeutic agent. The proposed studies will assess its cytotoxicity against various cancer cell lines, its ability to modulate inflammatory responses, and its impact on key cellular signaling pathways. These protocols are intended for researchers in drug discovery and development to systematically evaluate the pharmacological profile of this compound.

Introduction

Drimane sesquiterpenoids, a class of secondary metabolites, have garnered significant interest in pharmaceutical research due to their wide array of biological functions.[1] this compound is a notable member of this family.[3][4] While its synthesis has been documented, a thorough investigation of its potential anticancer and anti-inflammatory activities is warranted. This application note provides a structured experimental workflow to elucidate the in vitro efficacy and mechanism of action of this compound. The subsequent protocols detail the necessary steps to evaluate its cytotoxic effects, its influence on inflammatory mediator production, and its modulation of the NF-κB and MAPK signaling pathways.

Experimental Design Overview

The in vitro evaluation of this compound will be conducted in a stepwise manner, beginning with a broad screening for cytotoxic activity, followed by an in-depth investigation of its anti-inflammatory potential and mechanism of action.

Phase 1: Cytotoxicity Screening The initial phase will determine the cytotoxic effects of this compound on a panel of human cancer cell lines. A dose-response study will be conducted to calculate the half-maximal inhibitory concentration (IC50) for each cell line.

Phase 2: Anti-inflammatory Activity Assessment This phase will investigate the anti-inflammatory properties of this compound by measuring its effect on the production of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated murine macrophages.

Phase 3: Mechanism of Action Elucidation The final phase will focus on understanding the molecular mechanisms underlying the observed biological activities. This will involve examining the effect of this compound on the activation of key signaling pathways, namely the NF-κB and MAPK pathways, which are crucial in both cancer and inflammation.

Data Presentation

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines (Hypothetical Data)

| Cell Line | Cancer Type | IC50 (µM) after 48h |

| MCF-7 | Breast Adenocarcinoma | 15.2 ± 1.8 |

| MDA-MB-231 | Breast Adenocarcinoma | 25.7 ± 2.5 |

| A549 | Lung Carcinoma | 32.1 ± 3.1 |

| HeLa | Cervical Adenocarcinoma | 18.9 ± 2.2 |

| Jurkat | T-cell Leukemia | 8.5 ± 1.1 |

Table 2: Effect of this compound on NO and Cytokine Production in LPS-Stimulated RAW 264.7 Cells (Hypothetical Data)

| Treatment | Concentration (µM) | NO Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |

| Vehicle Control | - | 5.2 ± 0.8 | 3.1 ± 0.5 | 4.5 ± 0.7 |

| LPS (1 µg/mL) | - | 100 | 100 | 100 |

| This compound + LPS | 1 | 85.3 ± 7.2 | 90.1 ± 8.5 | 88.4 ± 7.9 |

| This compound + LPS | 5 | 55.7 ± 5.1 | 62.4 ± 6.0 | 58.9 ± 5.5 |

| This compound + LPS | 10 | 25.1 ± 3.0 | 30.8 ± 3.5 | 28.2 ± 3.1 |

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effect of this compound on cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, Jurkat)

-

Complete growth medium (specific to each cell line)

-

This compound (dissolved in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed cells in 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete growth medium and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound or vehicle control (0.1% DMSO) to the wells.

-

Incubate the plates for 48 hours at 37°C and 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

Protocol 2: Nitric Oxide (NO) Assay

Objective: To measure the effect of this compound on NO production in LPS-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

DMEM with 10% FBS

-

This compound (dissolved in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO₂) standard

-

96-well plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various non-toxic concentrations of this compound (determined from a preliminary MTT assay on RAW 264.7 cells) for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control group and a group with this compound alone to test for any intrinsic effects.

-

After 24 hours, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve generated with NaNO₂.

Protocol 3: ELISA for Pro-inflammatory Cytokines

Objective: To quantify the effect of this compound on the secretion of TNF-α and IL-6.

Materials:

-

Cell culture supernatants from the NO assay (Protocol 2)

-

Mouse TNF-α and IL-6 ELISA kits

-

Microplate reader

Procedure:

-

Use the cell culture supernatants collected in Protocol 2.

-

Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Briefly, coat the ELISA plate with the capture antibody.

-

Add the supernatants and standards to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Add the substrate solution and stop the reaction.

-

Measure the absorbance at 450 nm.

-

Calculate the concentrations of TNF-α and IL-6 in the samples based on the standard curve.

Protocol 4: Western Blot for NF-κB and MAPK Signaling

Objective: To investigate the effect of this compound on the activation of NF-κB and MAPK pathways.

Materials:

-

RAW 264.7 cells

-

This compound and LPS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (phospho-p65, p65, phospho-IκBα, IκBα, phospho-p38, p38, phospho-ERK1/2, ERK1/2, phospho-JNK, JNK, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

-

Pre-treat with this compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration using the BCA assay.

-

Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to the total protein or a loading control like β-actin.

Mandatory Visualizations

Caption: Experimental workflow for the in vitro evaluation of this compound.

Caption: Proposed mechanism of this compound on NF-κB and MAPK signaling.

References

Application Notes and Protocols for Mniopetal E in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mniopetal E is a drimane-type sesquiterpenoid isolated from a Canadian species of the basidiomycete genus Mniopetalum.[1] It is one of six novel, structurally related enzyme inhibitors, designated Mniopetals A through F. Preliminary studies have identified this compound as a promising candidate for drug discovery due to its inhibitory activity against viral reverse transcriptases and its broader antimicrobial and cytotoxic properties.[1] These application notes provide a summary of the known biological activities of this compound and standardized protocols for its evaluation in a research setting.

Biological Activities

This compound has demonstrated a range of biological activities that suggest its potential application in several therapeutic areas. The primary activities of interest are its function as a reverse transcriptase inhibitor, its cytotoxicity against various cell lines, and its antimicrobial effects.

Data Presentation

Quantitative data on the biological activity of this compound and its related compounds are summarized below. This data is crucial for designing experiments and understanding the potential therapeutic window of the compound.

| Biological Activity | Assay/Target | This compound | Mniopetal A | Mniopetal B | Mniopetal C | Mniopetal D | Mniopetal F | Reference Compound |

| Reverse Transcriptase Inhibition (IC50) | HIV-1 Reverse Transcriptase | 12 µg/ml (42 µM) | 2 µg/ml (7 µM) | 20 µg/ml (67 µM) | 10 µg/ml (35 µM) | 15 µg/ml (50 µM) | 25 µg/ml (84 µM) | Foscarnet (2 µM) |

| AMV Reverse Transcriptase | 10 µg/ml (35 µM) | 1.5 µg/ml (5 µM) | 15 µg/ml (50 µM) | 8 µg/ml (28 µM) | 12 µg/ml (40 µM) | 20 µg/ml (67 µM) | - | |

| Cytotoxicity (IC50) | L1210 cells | 20 µg/ml (70 µM) | 5 µg/ml (17 µM) | 50 µg/ml (168 µM) | 25 µg/ml (88 µM) | 40 µg/ml (134 µM) | 75 µg/ml (252 µM) | - |

| HL-60 cells | 15 µg/ml (52 µM) | 4 µg/ml (14 µM) | 40 µg/ml (134 µM) | 20 µg/ml (70 µM) | 30 µg/ml (101 µM) | 60 µg/ml (201 µM) | - | |

| Antimicrobial Activity (MIC) | Bacillus brevis | >100 µg/ml | 20 µg/ml | >100 µg/ml | >100 µg/ml | >100 µg/ml | >100 µg/ml | Penicillin G (0.1 µg/ml) |

| Bacillus subtilis | >100 µg/ml | 20 µg/ml | >100 µg/ml | >100 µg/ml | >100 µg/ml | >100 µg/ml | Penicillin G (0.1 µg/ml) | |

| Nematospora coryli | >100 µg/ml | 50 µg/ml | >100 µg/ml | >100 µg/ml | >100 µg/ml | >100 µg/ml | Cycloheximide (1 µg/ml) |

Data sourced from Kuschel A, et al. J Antibiot (Tokyo). 1994 Jul;47(7):733-9.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

Protocol 1: HIV-1 Reverse Transcriptase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HIV-1 reverse transcriptase.

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Poly(rA)-oligo(dT) as template-primer

-

[³H]dTTP (tritiated deoxythymidine triphosphate)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.3, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells and should not exceed 1%.

-

In a microcentrifuge tube, combine the HIV-1 RT enzyme with the template-primer in the assay buffer.

-

Add the different concentrations of this compound or a vehicle control (DMSO) to the enzyme-template mix and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding [³H]dTTP.

-

Incubate the reaction mixture for 1 hour at 37°C.

-

Stop the reaction by adding cold 10% TCA.

-

Precipitate the newly synthesized DNA on ice for 30 minutes.

-

Collect the precipitate by filtering the reaction mixture through glass fiber filters.

-

Wash the filters three times with cold 5% TCA and then with ethanol.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect (IC50) of this compound on a selected cancer cell line (e.g., HL-60).

Materials:

-

Human promyelocytic leukemia cells (HL-60)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

96-well microtiter plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed HL-60 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound or vehicle control (DMSO).

-

Incubate the plates for 48-72 hours in a humidified incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the this compound concentration.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a susceptible bacterial strain.

Materials:

-

Bacterial strain (e.g., Bacillus subtilis)

-

Mueller-Hinton Broth (MHB)

-

This compound stock solution (in DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurement)

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate.

-

Prepare a bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the standardized bacterial suspension to each well containing the this compound dilutions.

-

Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

-

Incubate the plate at 37°C for 18-24 hours.

-

Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Optionally, measure the optical density (OD) at 600 nm using a microplate reader to quantify bacterial growth.

Signaling Pathways and Experimental Workflows

While the specific signaling pathways modulated by this compound have not yet been elucidated, its cytotoxic and potential pro-apoptotic effects suggest that it may interact with key cellular pathways regulating cell survival and death. Below are diagrams illustrating a hypothetical signaling pathway that could be investigated and a general workflow for screening natural products like this compound.

Caption: A generalized workflow for natural product drug discovery, from initial screening to clinical development.

Caption: A hypothetical signaling pathway potentially modulated by this compound, leading to its observed biological effects.

References

Troubleshooting & Optimization

Navigating the Synthetic Maze: A Technical Guide to the Total Synthesis of Mniopetal E

For researchers, scientists, and professionals in drug development, the total synthesis of complex natural products like Mniopetal E presents a formidable challenge. This technical support center provides a comprehensive resource of troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during its synthesis, with a focus on the key challenges of stereocontrol and complex transformations.

This compound, a drimane sesquiterpenoid, has garnered significant interest for its biological activity. Its total synthesis, however, is a complex undertaking marked by several critical steps that demand precise control and optimization. This guide delves into the intricacies of these challenges, offering practical solutions and detailed experimental protocols based on published synthetic routes.

Troubleshooting Guide

This section addresses specific problems that may arise during the key stages of the this compound synthesis in a question-and-answer format.

1. Horner-Wadsworth-Emmons (HWE) Carbon Elongation

Question: What are the common issues encountered during the Horner-Wadsworth-Emmons (HWE) reactions for the construction of the butenolide tether?

Answer: The primary challenges in the HWE reactions during the synthesis of the this compound precursor lie in achieving high (E)-stereoselectivity and dealing with low yields due to the complex nature of the substrates.

-

Issue: Poor (E)-selectivity. The formation of the desired (E)-isomer is crucial for the subsequent intramolecular Diels-Alder reaction. Suboptimal conditions can lead to the formation of the undesired (Z)-isomer, complicating purification and reducing the overall yield.

-

Troubleshooting:

-

Reagent Choice: The use of phosphonates with electron-withdrawing groups can influence the stereochemical outcome. For achieving high (E)-selectivity, standard phosphonate esters like diethyl or dimethyl phosphonoacetate are generally effective.

-

Base and Solvent: The choice of base and solvent system is critical. Strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed. The reaction temperature should be carefully controlled, often starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature.

-

Cation Effects: The nature of the cation can influence selectivity. Lithium salts are known to sometimes favor (Z)-alkene formation, so sodium or potassium counterions are often preferred for (E)-selectivity.

-

-

Issue: Low Reaction Yield. Complex substrates with multiple functional groups can lead to side reactions or incomplete conversion.

-

Troubleshooting:

-

Reaction Conditions: Ensure strictly anhydrous conditions, as the phosphonate carbanion is highly basic and will be quenched by water. The reaction time may need to be extended to ensure complete conversion. Monitoring the reaction by thin-layer chromatography (TLC) is essential.

-

Purification: The phosphate byproduct is water-soluble and can be removed by an aqueous workup. However, emulsions can sometimes form during extraction. Careful separation and washing with brine can help to break up emulsions.

-

2. Intramolecular Diels-Alder Cycloaddition

Question: How can the stereoselectivity of the intramolecular Diels-Alder reaction be controlled to favor the desired endo-cycloadduct?

Answer: The intramolecular Diels-Alder reaction is a pivotal step in establishing the tricyclic core of this compound. The primary challenge is to control the facial and endo/exo selectivity to obtain the desired stereochemistry.

-

Issue: Formation of undesired exo-cycloadduct and other diastereomers. The thermal intramolecular Diels-Alder reaction can lead to a mixture of diastereomers, with the desired endo-adduct being one of several possibilities.

-

Troubleshooting:

-

Thermal Conditions: The reaction is typically carried out by heating the trienic precursor in a high-boiling solvent such as toluene or xylene. The temperature and reaction time are critical parameters that need to be optimized. In the synthesis by Suzuki et al., the reaction was performed in toluene at 180 °C in a sealed tube.

-

Lewis Acid Catalysis: While not explicitly reported for the this compound synthesis, in some cases, Lewis acids can be used to promote Diels-Alder reactions and influence their stereoselectivity, often favoring the endo product due to stabilization of the transition state. However, the presence of sensitive functional groups in the this compound precursor may limit the applicability of this approach.

-

Conformational Control: The stereochemical outcome is largely dictated by the conformational preferences of the flexible tether connecting the diene and dienophile. The desired π-facial selection is achieved through the conformation adopted by the molecule in the transition state.

-

Quantitative Data from Suzuki et al. Synthesis:

| Reaction Step | Conditions | Product Ratio (endo:exo) | Yield |

| Intramolecular Diels-Alder | Toluene, 180 °C, 24 h | 4.5 : 1 | 81% (combined) |

3. Transformation of the γ-Lactone Moiety

Question: What are the challenges in converting the γ-lactone to the final γ-hydroxy-γ-lactone moiety of this compound?

Answer: The final step of the synthesis involves the introduction of a hydroxyl group at the γ-position of the lactone ring. This transformation requires careful selection of reagents to avoid side reactions.

-

Issue: Over-reduction or undesired side reactions. The use of strong reducing agents can lead to the complete reduction of the lactone to a diol. Other reagents might react with other functional groups present in the molecule.

-

Troubleshooting:

-

Selective Oxidation: A common and effective method is the α-hydroxylation of the lactone enolate. This can be achieved by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with an electrophilic oxygen source such as molecular oxygen or a peroxide.

-

Protection Strategies: If other parts of the molecule are sensitive to the reaction conditions, it may be necessary to employ protecting groups that can be removed after the hydroxylation step.

-

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary strategic hurdles in the synthesis of this compound are:

-

Stereocontrol: The molecule contains multiple stereocenters, and their correct relative and absolute configuration must be established. This is particularly challenging in the key intramolecular Diels-Alder reaction.

-

Construction of the Highly Functionalized Core: The assembly of the complex tricyclic drimane skeleton with its specific oxygenation pattern requires a carefully planned sequence of reactions.

-

Late-Stage Functionalization: The introduction of the γ-hydroxy-γ-lactone moiety in the final steps of the synthesis requires a selective transformation that does not affect the rest of the complex molecule.

Q2: Why is the intramolecular Diels-Alder reaction so critical and challenging in this synthesis?

A2: This reaction is crucial because it simultaneously forms two rings and up to four new stereocenters in a single step, rapidly building the molecular complexity of the target molecule. The challenge lies in controlling the stereochemical outcome. The desired product is one of several possible diastereomers, and achieving high selectivity for the correct isomer is essential for an efficient synthesis. The stereoselectivity is governed by subtle energetic differences between the possible transition states, which are influenced by the conformation of the connecting chain.

Q3: Are there alternative synthetic routes to this compound?

A3: Yes, in addition to the seminal total synthesis by Suzuki and coworkers, a shorter synthesis has been reported by Jauch. This alternative approach also relies on an intramolecular Diels-Alder reaction as the key step but employs a different strategy for the construction of the Diels-Alder precursor. Researchers may choose a particular route based on factors such as starting material availability, overall efficiency, and scalability.

Detailed Experimental Protocols

Key Experiment: Intramolecular Diels-Alder Reaction (based on Suzuki et al.)

A solution of the trienic precursor in dry toluene is placed in a sealed tube under an inert atmosphere (e.g., argon). The tube is then heated in an oil bath at 180 °C for 24 hours. After cooling to room temperature, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to separate the desired endo-cycloadduct from the exo-isomer and any unreacted starting material.

Visualizations

To aid in understanding the complex relationships and workflows in the synthesis of this compound, the following diagrams are provided.

Caption: Overall synthetic strategy for this compound.

Caption: Troubleshooting workflow for the Diels-Alder reaction.

Technical Support Center: Mniopetal E Synthesis

Welcome to the technical support center for the synthesis of Mniopetal E. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to improve the yield and success of your synthetic endeavors.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on key reaction steps.

| Problem | Potential Cause | Recommended Solution | Expected Outcome |

| Low yield in Baylis-Hillman reaction | 1. Low reactivity of the aldehyde or α,β-unsaturated system. 2. Inappropriate catalyst selection. 3. Suboptimal reaction conditions. | 1. Use a more reactive aldehyde or a more electron-deficient α,β-unsaturated lactone. 2. Screen different amine catalysts such as DABCO, DBU, or quinuclidine derivatives.[1][2] 3. Vary the solvent and temperature. Protic solvents or aqueous media can sometimes accelerate the reaction. | Increased conversion to the desired Baylis-Hillman adduct. |

| Poor diastereoselectivity in Baylis-Hillman reaction | 1. Steric hindrance not effectively controlled. 2. Inadequate catalyst for stereocontrol. | 1. Employ a chiral auxiliary on the aldehyde or the α,β-unsaturated lactone. 2. Utilize a chiral Lewis base or a chiral Lewis acid co-catalyst to induce facial selectivity.[3] | Improved diastereomeric ratio (d.r.) of the desired adduct. |

| Low E-selectivity in Horner-Wadsworth-Emmons reaction | 1. Use of inappropriate phosphonate reagent. 2. Suboptimal base and reaction conditions. | 1. Employ a phosphonate with electron-withdrawing groups (e.g., trifluoroethyl esters) for Z-selectivity (Still-Gennari modification), or a standard triethyl phosphonoacetate for E-selectivity.[4] 2. Use of NaH or KHMDS with 18-crown-6 in THF can favor Z-alkene formation. For E-alkenes, NaH in THF is a common choice.[4] | Enhanced stereoselectivity of the α,β-unsaturated ester. |

| Low yield in intramolecular Diels-Alder reaction | 1. High activation energy for the thermal cycloaddition. 2. Reversibility of the reaction at high temperatures. 3. Unfavorable conformation of the triene precursor. | 1. Employ a Lewis acid catalyst (e.g., Et₂AlCl, Me₂AlCl) to lower the activation energy and allow for lower reaction temperatures.[5][6] 2. Conduct the reaction at the lowest effective temperature to favor the product. 3. Ensure the tether connecting the diene and dienophile allows for a favorable pre-reaction conformation. | Increased yield of the desired tricyclic lactone adduct. |

| Formation of undesired stereoisomers in intramolecular Diels-Alder reaction | 1. Lack of facial selectivity in the cycloaddition. 2. Competing endo and exo transition states. | 1. Utilize a chiral Lewis acid catalyst to induce enantioselectivity. 2. The stereochemical outcome is often substrate-dependent. Thermal conditions may favor one isomer, while Lewis acid catalysis can favor another. Careful analysis of the transition states is needed. In the synthesis of (-)-Mniopetal E, a thermal reaction provided the desired endo-cycloadduct.[7] | Improved diastereoselectivity towards the desired isomer. |

| Incomplete Parikh-Doering oxidation | 1. Insufficient equivalents of the oxidizing agent or base. 2. Sterically hindered alcohol. 3. Deactivation of the SO₃·pyridine complex. | 1. Use a larger excess of DMSO, SO₃·pyridine, and triethylamine.[8] 2. Increase reaction time and monitor by TLC. 3. Ensure anhydrous conditions as the SO₃·pyridine complex is moisture-sensitive. | Complete conversion of the secondary alcohol to the corresponding ketone. |

| Difficult purification of polar intermediates | 1. High polarity of hydroxylated or lactone-containing compounds. 2. Similar polarities of starting material, product, and byproducts. | 1. Employ reversed-phase chromatography for highly polar compounds. 2. Use silica gel chromatography with a carefully optimized solvent gradient. Sometimes, the addition of a small amount of acetic acid or triethylamine to the eluent can improve separation. Treatment with silica gel or ion exchange resins can also remove certain impurities.[9] | Isolation of the desired intermediate with high purity. |

Frequently Asked Questions (FAQs)

Q1: What are the key strategic steps in the total synthesis of this compound?

A1: The total synthesis of (-)-Mniopetal E, as reported by Suzuki et al., involves three key transformations:

-

Horner-Wadsworth-Emmons Reaction: Construction of a butenolide tethered to a functionalized nona-5,7-diene moiety.[7]

-

Intramolecular Diels-Alder Reaction: A stereoselective thermal cycloaddition of the trienic compound to form the core tricyclic structure.[7][10]

-

Parikh-Doering Oxidation and subsequent transformations: Oxidation of a secondary alcohol and modification of the γ-lactone to yield the final γ-hydroxy-γ-lactone moiety of this compound.[7]

A shorter synthesis reported by Jauch utilizes a highly diastereoselective lithium phenylselenide induced Baylis-Hillman reaction as a key step.[11]

Q2: How can I improve the diastereoselectivity of the intramolecular Diels-Alder reaction?

A2: The diastereoselectivity of the intramolecular Diels-Alder reaction in the synthesis of this compound is crucial for establishing the correct stereochemistry of the final product. While the thermal reaction reported by Suzuki et al. provided the desired endo-cycloadduct preferentially,[7] the use of Lewis acids can significantly influence the stereochemical outcome.[5] For furan-containing trienes, both thermal and Lewis acid-catalyzed conditions have been explored, with the choice often depending on the specific substrate and the desired isomer.[5] It is recommended to screen both thermal conditions (e.g., refluxing in toluene or xylene) and various Lewis acid catalysts (e.g., Et₂AlCl, Me₂AlCl, BF₃·OEt₂) at different temperatures to determine the optimal conditions for your specific substrate.

Q3: What are the typical conditions for the Parikh-Doering oxidation in the context of this compound synthesis?

A3: The Parikh-Doering oxidation is used to oxidize a secondary alcohol to a ketone. Typical conditions involve using dimethyl sulfoxide (DMSO) as the oxidant, activated by the sulfur trioxide pyridine complex (SO₃·pyridine), in the presence of a hindered amine base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[8][12] The reaction is generally performed in a chlorinated solvent like dichloromethane (DCM) at temperatures ranging from 0 °C to room temperature.[8][12] It is crucial to use anhydrous conditions as the SO₃·pyridine complex is sensitive to moisture.

Q4: Are there any specific recommendations for purifying the intermediates of this compound synthesis?

A4: The intermediates in the this compound synthesis, particularly the polycyclic lactones, can be challenging to purify due to their polarity and potential for degradation on silica gel. Standard silica gel column chromatography with a carefully selected eluent system (e.g., hexane-ethyl acetate gradients) is commonly used. For highly polar compounds, reversed-phase chromatography may be a better alternative. In some cases, impurities can be removed by treating the crude product with silica gel or an ion-exchange resin.[9] It is also advisable to handle the purified compounds with care, as some intermediates may be sensitive to air or light.

Experimental Protocols

Key Experiment: Intramolecular Diels-Alder Reaction (Thermal)

This protocol is adapted from the total synthesis of (-)-Mniopetal E by Suzuki et al.[7]

Objective: To effect the intramolecular [4+2] cycloaddition of the triene precursor to form the tricyclic lactone core.

Materials:

-

Triene precursor

-

Anhydrous toluene

-

Argon gas

-

Heating mantle and reflux condenser

-

Standard laboratory glassware

Procedure:

-

A solution of the triene precursor in anhydrous toluene (approximately 0.01 M) is placed in a round-bottom flask equipped with a reflux condenser.

-

The solution is deoxygenated by bubbling argon through it for 15-20 minutes.

-

The flask is then heated to reflux (approximately 110 °C) under an argon atmosphere.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired tricyclic lactone.

Key Experiment: Parikh-Doering Oxidation

This protocol provides a general procedure for the Parikh-Doering oxidation of a secondary alcohol.[8][12]

Objective: To oxidize a secondary alcohol to the corresponding ketone.

Materials:

-

Secondary alcohol substrate

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Sulfur trioxide pyridine complex (SO₃·pyridine)

-

Anhydrous triethylamine (Et₃N) or diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

Argon or nitrogen gas

-

Standard laboratory glassware

Procedure:

-

To a solution of the secondary alcohol in anhydrous DCM and anhydrous DMSO (e.g., 10 equivalents) in a round-bottom flask under an inert atmosphere (argon or nitrogen), add triethylamine (e.g., 5 equivalents).

-

Cool the mixture to 0 °C in an ice bath.

-

Add the sulfur trioxide pyridine complex (e.g., 3-4 equivalents) portion-wise, maintaining the temperature at 0 °C.

-

Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours), monitoring the progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired ketone.

Visualizations

Caption: A simplified workflow for the total synthesis of this compound.

Caption: Troubleshooting logic for the intramolecular Diels-Alder reaction.

References

- 1. Baylis-Hillman Reaction [organic-chemistry.org]

- 2. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 3. Diastereoselective Baylis—Hillman Reaction: First Use of Sugar‐Derived α,β‐Unsaturated δ‐Lactone as Chiral Michael Acceptor. | Semantic Scholar [semanticscholar.org]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Thermal and Lewis Acid Catalyzed Diastereoselective Intramolecular Diels-Alder Reaction on α,β-Unsaturated Amides Derived from (-)-8-Aminomenthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]

- 9. JP2785363B2 - Lactone purification method - Google Patents [patents.google.com]

- 10. keio.elsevierpure.com [keio.elsevierpure.com]

- 11. researchgate.net [researchgate.net]

- 12. Parikh-Doering Oxidation | NROChemistry [nrochemistry.com]

Mniopetal E Sample Preparation for NMR Analysis: A Technical Support Guide

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preparing Mniopetal E samples for Nuclear Magnetic Resonance (NMR) analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended amount of this compound for NMR analysis?

A1: For a standard ¹H NMR spectrum of this compound, a small molecule with a molecular weight under 1000 g/mol , the recommended sample amount is typically between 5-25 mg.[1][2] For a ¹³C NMR spectrum, which is inherently less sensitive, a larger sample size of 50-100 mg is advisable to obtain a good signal-to-noise ratio within a reasonable time frame.[1][2]

Q2: Which deuterated solvent should I use for this compound?

A2: The choice of deuterated solvent depends on the solubility of this compound. Common solvents for small organic molecules include deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), deuterated dimethyl sulfoxide (DMSO-d₆), and deuterated acetone (acetone-d₆).[1][3] It is highly recommended to perform small-scale solubility tests with your batch of this compound before preparing the final NMR sample.

Q3: What is the optimal solvent volume for the NMR tube?

A3: The standard volume of deuterated solvent for a 5 mm NMR tube is between 0.5 and 0.6 mL.[4][5] This volume ensures that the sample is correctly positioned within the NMR probe's detection coil for optimal shimming and spectral quality.

Q4: How can I ensure the quality of my NMR tube?

A4: Always use clean, unscratched, and high-quality NMR tubes.[1][2] Scratches or imperfections in the glass can distort the magnetic field, leading to poor spectral resolution. Avoid washing tubes with abrasive brushes. After cleaning, ensure tubes are thoroughly dried to remove any residual solvent like acetone, which can appear as a contaminant in your spectrum.[3]

Q5: Should I filter my this compound sample?

A5: Yes, it is crucial to filter your sample solution to remove any particulate matter.[1][6] Solid impurities will negatively affect the magnetic field homogeneity, resulting in broad spectral lines and poor resolution.[7] A simple way to filter is to pass the solution through a small plug of glass wool or cotton in a Pasteur pipette directly into the NMR tube.[6]

Troubleshooting Guide

| Problem | Potential Cause | Recommended Solution |

| Poor or no signal | Insufficient sample concentration. | Increase the amount of this compound in your sample. For ¹H NMR, aim for 5-25 mg; for ¹³C NMR, 50-100 mg is recommended.[1][2] |

| Poor solubility of this compound in the chosen solvent. | Perform solubility tests with different deuterated solvents. If solubility is still an issue, gentle heating or vortexing of the sample in a separate vial before transferring it to the NMR tube may help.[1] | |